2-Chloro-5-(trifluoromethoxy)phenol
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Overview
Description
2-Chloro-5-(trifluoromethoxy)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the fifth position on the phenol ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol typically involves the halogenation of phenol derivatives. One common method is the reaction of 2-chlorophenol with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or ethanol, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Quinones and other oxidized phenolic compounds.
Reduction Reactions: Hydroxy derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Bromo-5-(trifluoromethoxy)phenol: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-4-(trifluoromethoxy)phenol: Similar structure but with the trifluoromethoxy group at the fourth position.
Uniqueness
2-Chloro-5-(trifluoromethoxy)phenol is unique due to the specific positioning of the chlorine and trifluoromethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASVHZCKSRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464382 |
Source
|
Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139625-85-7 |
Source
|
Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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